3-Bromo-1-methyl-pyridinium iodide
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Overview
Description
3-Bromo-1-methyl-pyridinium iodide is a pyridinium salt characterized by the presence of a bromine atom at the third position and a methyl group at the first position of the pyridinium ring, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-methyl-pyridinium iodide can be synthesized by the reaction of 3-bromopyridine with iodomethane in acetonitrile. The reaction is typically carried out by heating the mixture to 70°C for about 5 hours. The purity of the product can be confirmed using proton nuclear magnetic resonance (1H NMR) spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-pyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce aminopyridinium derivatives.
Scientific Research Applications
3-Bromo-1-methyl-pyridinium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3-Bromo-1-methyl-pyridinium iodide exerts its effects is primarily related to its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the behavior of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Dimethylaminopyridinium iodide: Similar in structure but with a dimethylamino group at the fourth position instead of a bromine atom.
3-Chloro-1-methyl-pyridinium iodide: Similar structure with a chlorine atom instead of a bromine atom at the third position.
Uniqueness: 3-Bromo-1-methyl-pyridinium iodide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens like chlorine.
Properties
IUPAC Name |
3-bromo-1-methylpyridin-1-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRITASIILKTKI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)Br.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507123 |
Source
|
Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32222-42-7 |
Source
|
Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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